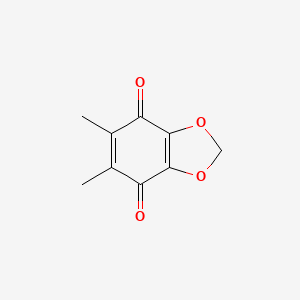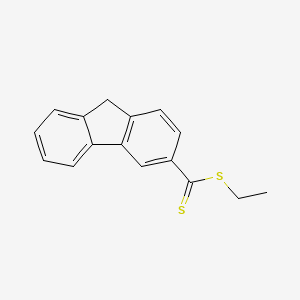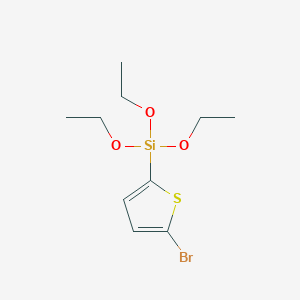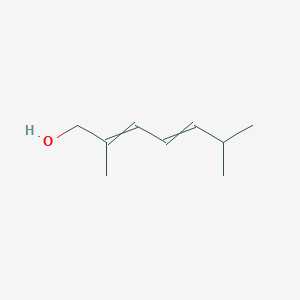
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is a complex organic compound that features an indole core substituted with an isothiocyanatoethyl group, a methoxy group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isothiocyanatoethyl Group: The isothiocyanatoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate isothiocyanate precursor.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base.
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the isothiocyanato group.
Aplicaciones Científicas De Investigación
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophiles such as thiols and amines, which can lead to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, ultimately affecting cell function and viability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isothiocyanatoethyl methacrylate
- 2-Isothiocyanatoethyl acrylate
- 1-(2-Isothiocyanatoethyl)-3-methoxybenzene
Uniqueness
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trimethylsilyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for further chemical modifications and applications.
Propiedades
Número CAS |
60114-19-4 |
|---|---|
Fórmula molecular |
C15H20N2OSSi |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
[3-(2-isothiocyanatoethyl)-5-methoxyindol-1-yl]-trimethylsilane |
InChI |
InChI=1S/C15H20N2OSSi/c1-18-13-5-6-15-14(9-13)12(7-8-16-11-19)10-17(15)20(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clave InChI |
WQVSBZYFCFDUCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2CCN=C=S)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)



![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)


![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
